molecular formula C7H6BrN3 B1373139 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine CAS No. 91996-63-3

6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B1373139
CAS No.: 91996-63-3
M. Wt: 212.05 g/mol
InChI Key: XVEGORLAVIFJMX-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are key components of nucleic acids.

Mechanism of Action

Target of Action

The primary target of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine is the IκB kinase ε (IKK-ε) and TANK-binding kinase 1 (TBK1) . These kinases play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

The compound interacts with its targets by forming a sticky π–π bond with the imidazole ring . This interaction stabilizes the compound in the binding site, allowing it to effectively inhibit the activity of IKK-ε and TBK1 .

Biochemical Pathways

The inhibition of IKK-ε and TBK1 disrupts the activation of NF-kappaB, a transcription factor that regulates genes responsible for both innate and adaptive immune responses . By inhibiting these kinases, this compound can modulate immune responses and inflammation.

Pharmacokinetics

Similar compounds have been noted to have good metabolic stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain to be fully elucidated.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of immune responses and inflammation due to its inhibition of IKK-ε and TBK1 . This can potentially lead to therapeutic effects in conditions characterized by overactive immune responses or chronic inflammation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, factors such as temperature and presence of other molecules can influence the compound’s stability and interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then undergo various modifications, such as alkylation reactions, to introduce different substituents . The reaction conditions often involve phase transfer catalysis in a solid-liquid system, which helps in isolating the desired regioisomers .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides for alkylation, and various catalysts for facilitating the reactions. Conditions often involve the use of solvents like dimethylformamide (DMF) and phase transfer catalysts to enhance reaction efficiency .

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further modified to explore their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its bromine and methyl groups provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-5(8)2-9-7-6(4)10-3-11-7/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEGORLAVIFJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704483
Record name 6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91996-63-3
Record name 6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91996-63-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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